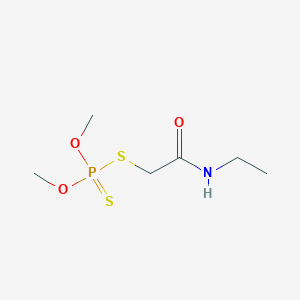
1,8-ジヨードナフタレン
概要
説明
1,8-Diiodonaphthalene is an organic compound with the molecular formula C10H6I2. It is a derivative of naphthalene, where two iodine atoms are substituted at the 1 and 8 positions of the naphthalene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
科学的研究の応用
1,8-Diiodonaphthalene has several applications in scientific research, including:
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Radiolabeling: Due to the presence of iodine atoms, 1,8-diiodonaphthalene can be used in radiolabeling studies.
Industry:
作用機序
Target of Action
The primary targets of 1,8-Diiodonaphthalene are the enolate ions from pinacolone and acetone, as well as p-toluenethiolate, mesitylenethiolate, and diethylphosphite ions . These targets play a crucial role in the SRN1 (or related radical) processes .
Mode of Action
1,8-Diiodonaphthalene interacts with its targets through a mechanism known as the SRN1 radical chain substitution mechanism . This mechanism, first recognized in aromatic nucleophilic substitutions in 1970, is a well-established mechanism for substitution reactions in aryl halides and dihaloarenes . In these SRN1 processes, disubstitution occurs without isolation of the monosubstituted monoiodo compound .
Biochemical Pathways
The SRN1 reactions of 1,8-Diiodonaphthalene with its targets result in substituted dihydrophenalenes after a subsequent aldol condensation . With p-toluenethiolate ion, a novel thiaxanthene system results . With mesitylenthiolate ion and diethylphosphite ions, monosubstitution with monoreduction occurs .
Pharmacokinetics
It’s known that the compound has a molecular weight of 37996 , which could influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The result of the action of 1,8-Diiodonaphthalene is the formation of substituted dihydrophenalenes, a novel thiaxanthene system, or monosubstituted products depending on the reacting ion . Deuterium labeling experiments show that the major source of hydrogen (deuterium) necessary for the reduction process arises from DMSO by a radical abstraction reaction .
Action Environment
The environment significantly influences the action of 1,8-Diiodonaphthalene. The reactions have been studied in DMSO or liquid ammonia . The nature of the two groups and their relative positions, the nature of the nucleophile, and the reaction conditions all influence the decision as to which of the two nucleofuges or both are replaced .
準備方法
Synthetic Routes and Reaction Conditions: 1,8-Diiodonaphthalene can be synthesized through several methods. One common method involves the iodination of naphthalene. The process typically includes the reaction of naphthalene with iodine in the presence of an oxidizing agent such as nitric acid or sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective substitution of iodine atoms at the 1 and 8 positions.
Industrial Production Methods: In an industrial setting, the production of 1,8-diiodonaphthalene may involve more efficient and scalable methodsThis method offers higher yields and better control over the reaction conditions .
化学反応の分析
1,8-Diiodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Reduction Reactions:
Radical Reduction: In the presence of reducing agents, 1,8-diiodonaphthalene can undergo radical reduction reactions.
Oxidation Reactions:
類似化合物との比較
- 1,8-Dibromonaphthalene
- 2,6-Dibromonaphthalene
- 1-Iodonaphthalene
- 2-Iodonaphthalene
特性
IUPAC Name |
1,8-diiodonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURHMGVKKGEGMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348241 | |
| Record name | 1,8-Diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1730-04-7 | |
| Record name | 1,8-Diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-Diiodonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1,8-Diiodonaphthalene has the molecular formula C10H6I2 and a molecular weight of 380.0 g/mol. Spectroscopic data confirms its structure:
A: The close proximity of the bulky iodine atoms in 1,8-diiodonaphthalene results in significant steric repulsion, causing a distortion of the naphthalene ring system []. This distortion influences its reactivity, making it prone to unique transformations like the halo-Jacobsen rearrangement [].
ANone: Yes, 1,8-diiodonaphthalene is a versatile substrate for various transition metal-catalyzed cross-coupling reactions, including:
- Ullmann coupling: It reacts with 2-mercaptobenzimidazoles or 2-thiouracils to yield imidazobenzothiazine and primidobenazothiazine derivatives [].
- Sonogashira coupling: It reacts with terminal alkynes to form 1,8-diarylethynylnaphthalenes, which can undergo thermal isomerizations to polycyclic aromatic heterocycles [].
- Suzuki-Miyaura coupling: It reacts with arylboronic acids, providing a route to substituted hydroxyfluoranthenes via a domino reaction sequence [].
A: Density functional theory (DFT) calculations have been employed to understand the structural distortions in 1,8-diiodonaphthalene caused by iodine-iodine repulsion []. These calculations help explain its reactivity and are valuable for predicting the outcomes of reactions.
A: Replacing the iodine atoms with cyclopentadienyl groups leads to the formation of 1,8-bis(cyclopentadienyl)naphthalene. This compound readily undergoes a Diels-Alder reaction, highlighting the impact of structural modifications on reactivity [].
A: Yes, 1,8-diiodonaphthalene serves as a key starting material for synthesizing stacked metallocene polymers [, , ]. These polymers exhibit interesting electronic and magnetic properties and are being explored for potential applications in materials science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


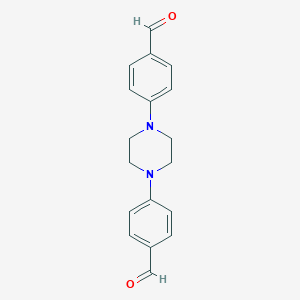
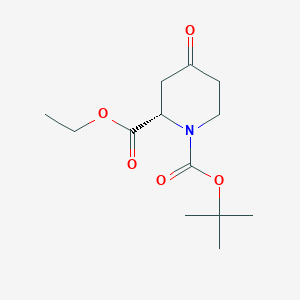
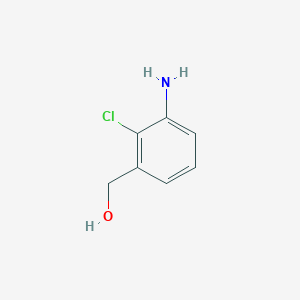
![4,5,6,7-Tetrahydrofuro[3,2-C]pyridine](/img/structure/B175094.png)
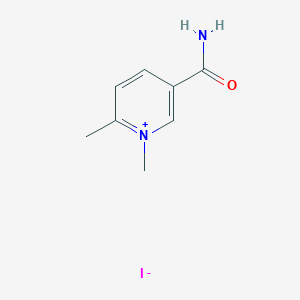
![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)
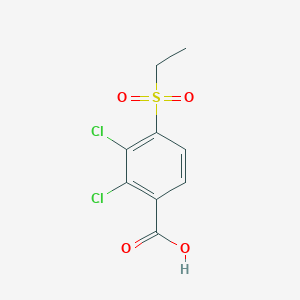
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)

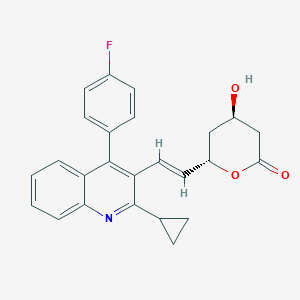
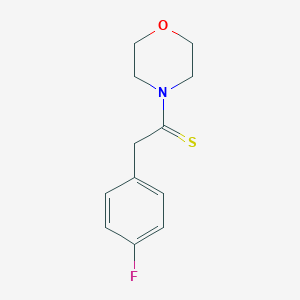
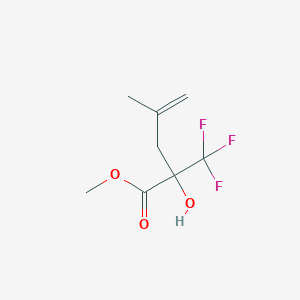
![tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B175131.png)
